Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure includes an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the Boc-protected amine group. The reaction conditions often involve the use of reagents such as tert-butyl chloroformate for the Boc protection and various catalysts to facilitate the formation of the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems, which offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. These systems allow for the continuous introduction of reagents and the efficient removal of by-products, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under mild conditions, allowing the compound to interact with its target. The oxazole ring can participate in hydrogen bonding and other interactions, which contribute to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares the Boc protecting group and a similar structural framework but differs in the presence of a hydroxy group and a phenyl ring.
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea: This compound also contains the Boc protecting group but has a different core structure with a thiourea moiety.
Ethyl 2-[(tert-butoxycarbonyl)amino]oxazole-5-carboxylate: Similar to the target compound, this molecule has an oxazole ring and a Boc-protected amine group but differs in the ester functionality.
Uniqueness
Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate is unique due to its specific combination of functional groups and the presence of the oxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
methyl 5-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-7-9(10(15)17-5)14-8(18-7)6-13-11(16)19-12(2,3)4/h6H2,1-5H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIONFINSWWLCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)CNC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.